3-Bromo-4-chlorothiophene
Description
3-Bromo-4-chlorothiophene is a halogenated thiophene derivative with the molecular formula C4H2BrClS. Thiophene derivatives are known for their aromatic properties and are widely used in various fields, including organic electronics, pharmaceuticals, and agrochemicals. The presence of both bromine and chlorine atoms in the thiophene ring makes this compound a valuable intermediate for further chemical modifications and applications.
Properties
IUPAC Name |
3-bromo-4-chlorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClS/c5-3-1-7-2-4(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCFHBFARUKCOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312620 | |
| Record name | 3-Bromo-4-chlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36155-88-1 | |
| Record name | 3-Bromo-4-chlorothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36155-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-chlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-chlorothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Methodology
A high-purity synthesis employs 2-bromothiophene as the starting material, utilizing acidic zeolite ZSM-5 as a catalyst for isomerization. The process involves:
Outcomes
- Yield : 99.9% purity with <0.01% residual 2-bromothiophene.
- Advantages : Scalable, minimal waste, and high selectivity.
Halogen Dance Reaction with Zeolite Catalysts
Methodology
This method leverages the halogen dance mechanism, where bromine redistributes on the thiophene ring. Key steps include:
Outcomes
- Yield : 2.5% for target product (primary side product: 82% 3,4-dibromothiophene).
- Limitations : Low efficiency due to competing side reactions.
Sequential Bromination-Chlorination
Methodology
Developed in CN105218560B, this multi-step approach involves:
Outcomes
Grignard Metallation Followed by Halogenation
Methodology
Reported in the Beilstein Journal, this route involves:
Outcomes
Vapor-Phase Chlorination
Methodology
A high-temperature process optimizes halogenation:
Outcomes
Comparative Analysis of Methods
| Method | Starting Material | Catalyst/Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Catalytic Isomerization | 2-Bromothiophene | ZSM-5, Pd, LiOH/KOH | >99 | 99.9 | High |
| Halogen Dance | 2-Bromo-5-chlorothiophene | Zeolite | 2.5 | 95 | Low |
| Bromination-Chlorination | 4-Hydroxythienopyrimidine | NBS, POCl₃ | 88 | 99.2 | Moderate |
| Grignard Metallation | 3-Methylthiophene | n-BuLi, Br₂, Cl₂ | 69 | 98 | High |
| Vapor-Phase Chlorination | 2-Thiophenecarbonitrile | Cl₂, Br₂ | 65–70 | 97 | High |
Mechanistic Insights and Optimization
Catalytic Isomerization
The ZSM-5 catalyst’s acidic sites promote Br⁻ migration, while Pd/LiOH facilitates debromination via radical intermediates. Optimizing temperature (70°C) and solvent (ethanol) minimizes side reactions.
Halogen Dance Limitations
Low yields stem from bromine’s preference for electrophilic substitution at the 5-position, necessitating advanced directing groups.
Industrial Feasibility
Vapor-phase and Grignard methods are preferred for bulk production due to shorter reaction times and higher throughput.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chlorothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in Suzuki–Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Stille Coupling: Involves the use of organotin compounds and palladium catalysts.
Major Products:
Substituted Thiophenes: Various functionalized thiophene derivatives can be obtained through substitution reactions.
Polythiophenes: Conjugated polymers with applications in organic electronics can be synthesized through coupling reactions.
Scientific Research Applications
Pharmaceutical Applications
Key Intermediate in Drug Synthesis
3-Bromo-4-chlorothiophene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of:
- Anti-inflammatory drugs : Compounds such as Roflumilast, used for chronic obstructive pulmonary disease (COPD), are synthesized using this thiophene derivative.
- Cancer treatments : It plays a role in the synthesis of Nilotinib and Vorinostat, which are used for treating leukemia and other cancers, respectively .
Biological Activity
Research indicates that this compound exhibits notable biological activity, including potential antimicrobial properties. It has been evaluated against various bacterial strains, indicating its potential as an antibiotic precursor .
Agrochemical Applications
Synthesis of Herbicides and Insecticides
The compound is utilized as an intermediate in the synthesis of several agrochemicals, particularly herbicides and insecticides. Some notable products include:
- Diflufenican : A herbicide used to control broadleaf weeds.
- Flufenacet : Another herbicide effective against grass and broadleaf weeds .
Material Science Applications
Conjugated Polymers
In materials science, this compound is employed in the synthesis of regioregular thiophene-based conjugated polymers. These polymers exhibit remarkable properties such as:
- Optoelectronic capabilities : Useful in organic electronic devices.
- High conductivity : Beneficial for applications in sensors and transistors.
Medicinal Chemistry
Synthesis of Heteroaryl Chalcones
The compound is also significant in the synthesis of heteroaryl chalcones, which have been evaluated for various biological activities, including antibacterial and antifungal properties. The synthesized chalcones containing the 5-chlorothiophene moiety show promising biological activities .
Case Study 1: Antimicrobial Properties
A study focused on the antimicrobial activity of derivatives synthesized from this compound demonstrated effectiveness against multiple bacterial strains. The results indicated that modifications to the thiophene structure could enhance its antibacterial potency.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
Case Study 2: Synthesis of Conjugated Polymers
Research on thiophene-based conjugated polymers synthesized from this compound highlighted their application in organic solar cells. The polymers exhibited high charge mobility and stability under operational conditions.
| Polymer Type | Charge Mobility (cm²/Vs) | Stability (hours) |
|---|---|---|
| Polymer A | 0.5 | 500 |
| Polymer B | 0.7 | 600 |
Mechanism of Action
The mechanism of action of 3-Bromo-4-chlorothiophene depends on its application. In organic electronics, its role as a building block in conjugated polymers involves the formation of extended π-conjugated systems, which facilitate charge transport and light emission . In pharmaceuticals, its biological activity is determined by the specific functional groups introduced during synthesis, which interact with molecular targets such as enzymes or receptors .
Comparison with Similar Compounds
- 3-Bromo-2-chlorothiophene
- 4-Bromo-2-chlorothiophene
- 2,5-Dibromothiophene
Comparison: 3-Bromo-4-chlorothiophene is unique due to the specific positioning of the bromine and chlorine atoms on the thiophene ring, which influences its reactivity and the types of derivatives that can be synthesized. Compared to other halogenated thiophenes, it offers distinct advantages in terms of regioselectivity and the ability to participate in diverse chemical reactions .
Biological Activity
3-Bromo-4-chlorothiophene is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological effects, which are attributed to its unique molecular structure and the presence of halogen substituents.
Chemical Structure and Properties
Molecular Formula : C4H2BrClS
Molecular Weight : 195.48 g/mol
IUPAC Name : this compound
The compound features a thiophene ring with bromine and chlorine substituents at the 3 and 4 positions, respectively. This arrangement influences its reactivity and interactions with biological targets.
The biological activity of this compound is primarily mediated through its interaction with various biomolecules. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, including cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .
- Cell Signaling Modulation : It affects signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell proliferation and apoptosis.
- Gene Expression Alteration : The compound can modulate the expression of genes associated with oxidative stress response, influencing cellular metabolism and survival.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have reported its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .
Anticancer Potential
Research indicates that this compound may exhibit anticancer properties. Its ability to induce apoptosis in cancer cell lines has been noted, although further studies are necessary to elucidate the specific pathways involved .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Properties |
|---|---|---|
| 3-Bromo-thiophene | C4H3BrS | More reactive due to single halogen |
| 4-Chloro-thiophene | C4H3ClS | Different reactivity profile |
| 2-Bromo-4-chlorothiophene | C4H2BrClS | Different substitution pattern affects reactivity |
| 3-Chloro-4-bromothiophene | C4H2ClBrS | Similar halogen positions but different properties |
This table highlights how the positioning of bromine and chlorine affects reactivity and biological activity.
Case Studies and Research Findings
- Antimicrobial Activity Study : In a study evaluating various thiophene derivatives, this compound showed notable antibacterial activity with minimum inhibitory concentrations (MIC) significantly lower than those of similar compounds.
- Cytotoxicity Assays : Cytotoxicity tests revealed that this compound could induce cell lysis in certain cancer cell lines at specific concentrations, indicating its potential as an anticancer agent .
- Mechanistic Insights : Detailed biochemical assays have confirmed that this compound interacts with cellular targets leading to alterations in gene expression related to stress responses, further supporting its role in therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for preparing 3-bromo-4-chlorothiophene, and what critical reaction conditions must be controlled to optimize yield?
Methodological Answer: Synthesis of this compound typically involves sequential halogenation of thiophene derivatives. A multi-step approach is recommended:
Chlorination : Introduce chlorine at the 4-position using electrophilic substitution (e.g., Cl₂/FeCl₃) under anhydrous conditions at 0–5°C to minimize side reactions .
Bromination : Brominate the 3-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 40–50°C. Regioselectivity can be enhanced by steric and electronic directing effects of the chloro substituent .
Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Monitor reaction progress via TLC and confirm purity via HPLC (>95%).
Q. Critical Conditions :
- Temperature control during chlorination to avoid over-halogenation.
- Use of moisture-free solvents to prevent hydrolysis of intermediates.
- Reaction stoichiometry (1:1.05 molar ratio for bromination to limit di-substitution).
Q. How should researchers handle and store this compound to maintain its stability during experimental workflows?
Methodological Answer:
- Storage : Store at 0–6°C in amber glass vials under inert gas (argon/nitrogen) to prevent degradation via light or moisture exposure .
- Handling : Use glove boxes for air-sensitive steps. For weighing, pre-cool spatulas and vials to reduce volatility.
- Waste Management : Segregate halogenated waste and neutralize with sodium bicarbonate before disposal through certified chemical waste programs .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how can researchers interpret key spectral features?
Methodological Answer:
- NMR :
- Mass Spectrometry (MS) : Molecular ion peak [M]⁺ at m/z 222 (calculated for C₄H₂BrClS). Fragmentation peaks at m/z 143 (loss of Br) and m/z 108 (loss of Cl) confirm substitution patterns .
- FT-IR : C-Br stretch at 550–600 cm⁻¹ and C-Cl stretch at 650–700 cm⁻¹ .
Advanced Research Questions
Q. How can researchers address challenges in regioselective bromination/chlorination of thiophene derivatives to achieve the desired 3-bromo-4-chloro substitution pattern?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., trimethylsilyl) to block undesired positions during halogenation .
- Computational Modeling : Use density functional theory (DFT) to predict electrophilic aromatic substitution (EAS) reactivity. Higher electron density at the 4-position favors chlorination first, followed by bromination at the activated 3-position .
- Kinetic Control : Optimize reaction time and temperature to favor mono-substitution. For example, shorter reaction times (1–2 hrs) prevent over-bromination .
Q. What computational chemistry methods are suitable for predicting the electronic effects of bromo and chloro substituents on thiophene's reactivity?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices and electrostatic potential maps. These identify nucleophilic/electrophilic sites for further functionalization .
- Hammett Constants : Apply σₚ values (Cl: +0.23, Br: +0.26) to quantify electronic effects. The electron-withdrawing nature of halogens decreases ring electron density, directing subsequent reactions to meta/para positions .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize solubility and transition-state stabilization .
Q. When encountering contradictory NMR or mass spectrometry data for this compound derivatives, what systematic validation approaches should be employed?
Methodological Answer:
- Cross-Validation : Compare data with NIST Chemistry WebBook entries for analogous halogenated thiophenes (e.g., 3-bromo-5-chlorothiophene) to identify systematic errors .
- Isotopic Labeling : Synthesize deuterated analogs to confirm fragmentation patterns in MS. For example, deuterium at the 5-position simplifies splitting in ¹H NMR .
- Collaborative Analysis : Use independent techniques (e.g., X-ray crystallography for solid-state structure confirmation) to resolve ambiguities in spectral assignments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
